molecular formula C22H23NO11 B043612 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose CAS No. 10022-13-6

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose

Cat. No.: B043612
CAS No.: 10022-13-6
M. Wt: 477.4 g/mol
InChI Key: DUXJAHFLYZUOPT-ACMVSEJYSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose is a synthetic derivative of glucose. It is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions, and a phthalimido group at the 2 position of the glucose molecule. This compound is often used in carbohydrate chemistry and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose typically involves the acetylation of 2-deoxy-2-phthalimido-D-glucose. The process includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of 2-deoxy-2-phthalimido-D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Purification: The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acetylation: Large quantities of 2-deoxy-2-phthalimido-D-glucose are acetylated using acetic anhydride and a suitable catalyst.

    Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-2-phthalimido-D-glucose.

    Substitution: The phthalimido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the phthalimido group.

Major Products

    Hydrolysis: Yields 2-deoxy-2-phthalimido-D-glucose.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose has several applications in scientific research:

    Carbohydrate Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.

    Biological Studies: Serves as a precursor for the synthesis of glycosylated compounds used in biological assays.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose involves its hydrolysis to release 2-deoxy-2-phthalimido-D-glucose. This compound can then participate in various biochemical pathways, including:

    Glycosylation Reactions: Acts as a donor in glycosylation reactions to form glycosidic bonds.

    Enzymatic Reactions: Can be a substrate for enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Similar structure but with an amino group instead of a phthalimido group.

    1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose: Contains an azido group at the 2 position.

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose is unique due to the presence of the phthalimido group, which provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJAHFLYZUOPT-ACMVSEJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369552
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10022-13-6
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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